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Compound of Interest

Compound Name: 2-Nitrophenol

Cat. No. B165410

An In-depth Technical Guide on the Synthesis and Reactions of 2-Nitrophenol

Introduction

2-Nitrophenol, also known as ortho-nitrophenol (ONP), is an organic compound with the
chemical formula CsHsNOs. It is one of three isomers of nitrophenol, distinguished by the ortho
position of the nitro group (-NO2) relative to the hydroxyl group (-OH) on the benzene ring. This
pale yellow crystalline solid is a vital chemical intermediate, serving as a precursor in the
manufacturing of a wide array of products, including dyes, pigments, pharmaceuticals, rubber
chemicals, and fungicides.[1] Its molecular structure, featuring adjacent hydroxyl and nitro
groups, imparts distinct physical and chemical properties that govern its reactivity and
applications. This guide provides a comprehensive overview of the synthesis and key reactions
of 2-nitrophenol, tailored for professionals in research and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of 2-Nitrophenol are critical for its handling,
purification, and application in synthesis. Key properties are summarized in the table below.
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Property Value References
Molecular Formula CeHsNOs3 [1112][3]
Molecular Weight 139.11 g/mol [21[3]1[41[5]
Appearance Lig.ht yellow crystalline A1)
solid/powder
Melting Point 43-45 °C [21[4]15]18]
Boiling Point 214-216 °C [21[4][5][8]
Density ~1.495 g/cm? at 20 °C [2][8]
Vapor Pressure 1 mmHg at 49.3 °C [2]
Solubility in Water 2.1g/Lat20°C [516][9]
Solubility in Organic Solvents Very soluble in ethanol, ether, [5][6][10]

acetone, benzene

CAS Number

88-75-5

(21718l

Synthesis of 2-Nitrophenol

The primary industrial and laboratory synthesis of 2-nitrophenol is achieved through the

electrophilic nitration of phenol. An alternative, though less common, industrial method involves

the hydrolysis of 2-chloronitrobenzene.

Electrophilic Nitration of Phenol

The reaction of phenol with nitric acid yields a mixture of 2-nitrophenol and 4-nitrophenol.[11]

[12] The hydroxyl group is a potent activating group, directing the incoming electrophile (the

nitronium ion, NO2%) to the ortho and para positions. A significant challenge in this synthesis is

controlling the reaction to prevent oxidation of the highly reactive phenol ring, which can lead to

the formation of tarry by-products, and to avoid polysubstitution.[13]
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Caption: General workflow for the synthesis of 2-Nitrophenol via nitration of phenol.

Experimental Protocols

Protocol 1: Nitration with Sodium Nitrate and Sulfuric Acid
This traditional method generates nitrous acid in situ, which then forms the nitrating agent.

e Reagents:

[e]

Phenol (94 g)

o

Sodium nitrate (150 g)

[¢]

Concentrated sulfuric acid (250 g)

[e]

Water
o Chalk (calcium carbonate) for neutralization
o Methodology:

o A solution of sodium nitrate (150 g) in water (400 ml) and concentrated sulfuric acid (250
g) is prepared and cooled.

o A mixture of phenol (94 g) and water (20 ml) is added dropwise to the nitrating mixture
while maintaining the temperature below 20°C with vigorous stirring.[14]

o Stirring is continued for an additional 2 hours after the addition is complete.[14]
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o The aqueous mother liquor is decanted from the oily nitrophenol mixture.

o The oily tar is washed with hot water (500 ml) and neutralized with chalk. This washing
step is repeated.[14]

o The crude mixture of ortho and para isomers is subjected to steam distillation. 2-
Nitrophenol, being volatile due to intramolecular hydrogen bonding, distills over with the
steam.[14]

o 4-Nitrophenol remains as a non-volatile residue in the distillation flask.[14]

* Yield: Approximately 40 g of 2-nitrophenol can be obtained.[14]

Protocol 2: Heterogeneous Mononitration under Mild Conditions

This method represents a greener approach, avoiding strongly acidic media.

e Reagents:

[¢]

Phenol (1.88 g, 0.02 mol)

[e]

Magnesium bisulfate, Mg(HSOa4)2 (4.40 g, 0.02 mol)

o

Sodium nitrate, NaNOs (1.7 g, 0.02 mol)

[¢]

Wet SiO2 (50% wi/w, 4 g)

o

Dichloromethane (CH2Clz, 20 mL)

o n-Pentane

e Methodology:

o A suspension of phenol, Mg(HSOa4)2, NaNOs, and wet SiOz in dichloromethane is stirred
magnetically at room temperature.[15]

o The reaction is monitored (e.g., by TLC) and is typically complete within 30 minutes.[15]

o The reaction mixture is filtered, and the solid residue is washed with dichloromethane.
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o The combined filtrate is dried over anhydrous Na2SOa, filtered, and the solvent is removed
by distillation.[15]

o The resulting residue is a mixture of 2-nitrophenol and 4-nitrophenol. n-Pentane is added
to the mixture; 4-nitrophenol is insoluble and can be removed by filtration.[15]

o The n-pentane is evaporated from the filtrate to yield pure 2-nitrophenol.[15]

e Yield: This procedure reports a 36% isolated yield of 2-nitrophenol.[15]

Industrial Synthesis from 2-Chloronitrobenzene

An alternative industrial route involves the nucleophilic aromatic substitution of 2-
chloronitrobenzene.

o Methodology: 2-Chloronitrobenzene is heated to approximately 170 °C in an autoclave with
an 8.5% sodium hydroxide solution under pressure for 8 hours. The subsequent cooling and
acidification of the resulting solution yield 2-nitrophenol.[1]

e Yield: This process can achieve yields of up to 95%.[1]

Key Reactions of 2-Nitrophenol

The functional groups of 2-nitrophenol—the phenolic hydroxyl and the aromatic nitro group—
are the primary sites of its chemical reactivity.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is one of the most significant reactions of 2-
nitrophenol, producing 2-aminophenol, a key precursor for pharmaceuticals, dyes, and
heterocyclic compounds.

2-Nitrophenol
[

Reduction 2-Aminophenol

Reducing Agent
(e.g., NaBHa4, Hz2)
+ Catalyst
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Caption: Reaction pathway for the reduction of 2-Nitrophenol to 2-Aminophenol.
Experimental Protocol: Catalytic Reduction with Sodium Borohydride
This protocol describes a general method for the catalytic reduction of nitrophenols.
e Reagents:

o 2-Nitrophenol

o Sodium borohydride (NaBHa4)

o Catalyst (e.g., gold, nickel, or copper nanoparticles on a solid support)[16][17]

o Solvent (typically water or ethanol)
e Methodology:

o An aqueous solution of 2-nitrophenol is prepared in a reaction vessel.

o A catalytic amount of the chosen metal nanopatrticle catalyst is added to the solution.

o Afreshly prepared aqueous solution of NaBHa is added to the mixture. The concentration
of NaBHa is typically in excess.[18][19]

o The reaction is stirred at room temperature. The progress is monitored by UV-visible
spectroscopy, observing the disappearance of the peak corresponding to 2-
nitrophenolate and the appearance of a new peak for 2-aminophenol.[16][19]

o Upon completion, the catalyst can be separated (e.g., by filtration or magnetic separation if
using a magnetic support), and the product can be isolated from the aqueous solution.

» Kinetics: The reaction typically follows pseudo-first-order kinetics, with reported apparent rate
constants varying significantly depending on the catalyst used.[16][20]

Etherification of the Hydroxyl Group
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The phenolic hydroxyl group can be converted into an ether via reactions like the Williamson

ether synthesis.

2. Alkyl Halide
(e.g., CHsl, C2HsBr)

2-Nitrophenoxide + Alkyl Halide 2-Nitroanisole
+Base (Intermediate) (or other ether)

A

1. Strong Base

(.., NaOH, NaH) 2-Nitrophenol

Click to download full resolution via product page
Caption: Williamson ether synthesis pathway for 2-Nitrophenol.

» Methodology: The reaction proceeds in two steps. First, 2-nitrophenol is treated with a
strong base, such as sodium hydroxide or sodium hydride, to deprotonate the acidic phenolic
proton, forming the sodium 2-nitrophenoxide salt. This nucleophilic salt is then reacted with
an electrophilic alkyl halide (e.g., iodomethane or ethyl bromide) in an Sn2 reaction to yield
the corresponding ether, such as 2-nitroanisole.

Further Electrophilic Aromatic Substitution

While the nitro group is deactivating, the hydroxyl group is strongly activating, allowing for
further substitution on the aromatic ring, such as halogenation or sulfonation. The incoming
electrophile is directed by the combined influence of the two existing groups.

o Halogenation: Reaction of 2-nitrophenol with bromine (Brz) in a non-polar solvent like
carbon disulfide (CSz) typically results in monobromination, with the bromine atom adding at
the positions most activated by the -OH group and least deactivated by the -NOz group
(primarily position 4 and 6). In the presence of a polar solvent like water (bromine water),
polysubstitution is favored.[21][22]

» Sulfonation: Sulfonation can be achieved by heating 2-nitrophenol with fuming sulfuric acid.
For example, the preparation of 2-nitrophenol-4,6-disulfonic acid involves reacting phenol
first with sulfuric acid and oleum, followed by nitration.[23]

Quantitative Data Summary
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The following table summarizes quantitative yield data for the synthesis of 2-nitrophenol using

different methodologies.

Ortho-
Synthesis Key Temperatur . Product
Time ] Reference
Method Reagents e Yield/Select
ivity
77% ortho-
Economical 98% Phenol, selectivity
) 20°C 1 hour [24]
Synthesis 32.5% HNOs (91% total
yield)
Phenaol, )
Heterogeneo ) 36% isolated
o Mg(HSO4)z, Room Temp. 30 min ] [15]
us Nitration yield
NaNOs
] Phenol, ~50% of total
Classic )
o NaNOs3, <20°C 2 hours nitrophenol [14]
Nitration ]
H2S0a4 yield
2-
Hydrolysis Chloronitrobe  170°C 8 hours 95% vyield [1]

nzene, NaOH

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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